molecular formula C12H9ClN2O B8497400 3-(4-Chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile

3-(4-Chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile

Cat. No. B8497400
M. Wt: 232.66 g/mol
InChI Key: XXOVELWTODIHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

3-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile

InChI

InChI=1S/C12H9ClN2O/c1-8-11(6-13)15-12(16-8)10-4-2-3-9(5-10)7-14/h2-5H,6H2,1H3

InChI Key

XXOVELWTODIHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC(=C2)C#N)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-formylbenzonitrile (25.00 g), 2,3-butanedione-2-oxime (19.31 g) and 4N hydrogenchloride-ethyl acetate (300 mL) was stirred at room temperature for 15 hrs. The reaction mixture was concentrated and the obtained oily substance was decanted and washed with diethyl ether. A mixture of the obtained residue, tetrahydrofuran (500 mL) and thionyl chloride (34.14 g) was heated under reflux for 2 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The obtained residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:2, v/v) to obtain 3-(4-chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile as colorless crystals (12.01 g, yield 27%). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 100-101° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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